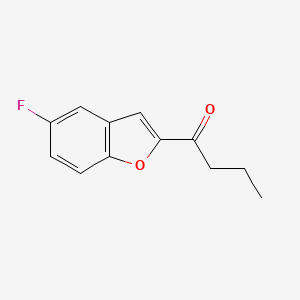
Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 2,6-dimethylphenyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-(2,6-dimethylphenyl)-3-hydroxypiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.
Substitution: The tert-butyl group or the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated piperidine ring. Substitution reactions can introduce various functional groups onto the phenyl ring or the tert-butyl group.
科学的研究の応用
Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in these interactions, facilitating binding to specific sites on the target molecules. The compound’s structure allows it to modulate biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride: This compound shares the tert-butyl and 2,6-dimethylphenyl groups but differs in its sulfur-containing functional group.
4,6-Di-tert-butyl-N-(2,6-dimethylphenyl)-o-amidophenolato: This compound has a similar phenyl substitution pattern but includes an amidophenolato group.
Uniqueness
Tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a hydroxyl group, and a tert-butyl ester. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H27NO3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
tert-butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-12-7-6-8-13(2)16(12)14-9-10-19(11-15(14)20)17(21)22-18(3,4)5/h6-8,14-15,20H,9-11H2,1-5H3 |
InChIキー |
XTYVBAWAUFKRKC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2CCN(CC2O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


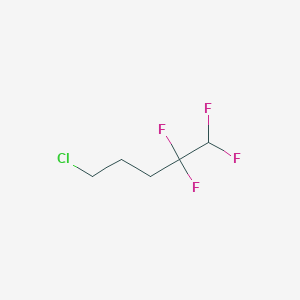
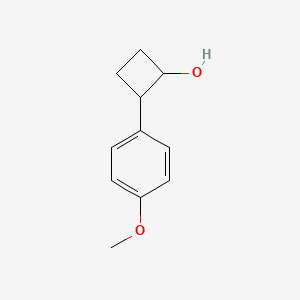
![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
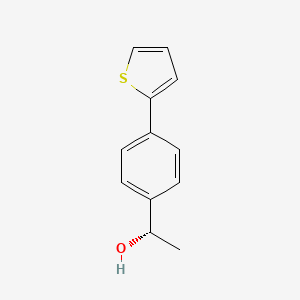
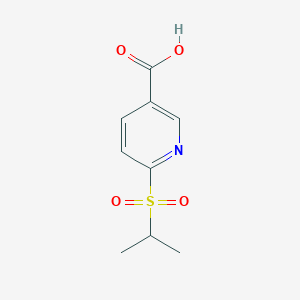

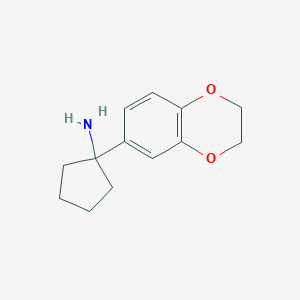
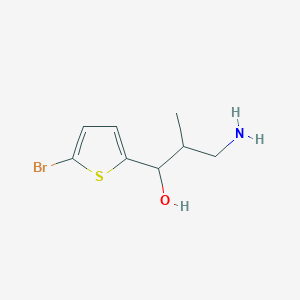
![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)

![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)
